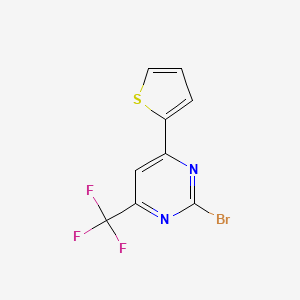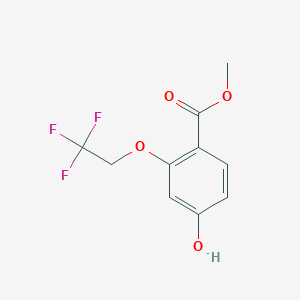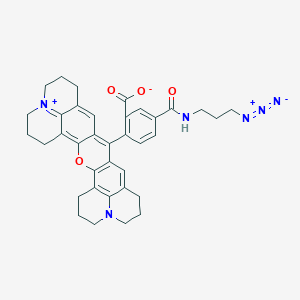
ROX azide, 5-isomer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ROX azide, 5-isomer is a red-emitting rhodamine dye known for its high brightness and fluorescence quantum yield. This compound is particularly notable for its azide group, which can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage . It is primarily used in research settings for labeling and detection purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ROX azide, 5-isomer involves the introduction of an azide group to the rhodamine dye structure. This is typically achieved through a series of organic reactions, including nucleophilic substitution and azidation. The reaction conditions often require polar organic solvents such as DMF, DMSO, and alcohols .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes maintaining stringent conditions to ensure high purity and yield, such as controlling temperature, solvent quality, and reaction time.
化学反応の分析
Types of Reactions
ROX azide, 5-isomer primarily undergoes Click Chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) . These reactions are highly efficient and yield stable triazole linkages.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent like sodium ascorbate.
SPAAC: Utilizes strained cyclooctynes without the need for a catalyst.
Major Products
The major products of these reactions are triazole-linked compounds, which are stable and exhibit enhanced fluorescence properties .
科学的研究の応用
ROX azide, 5-isomer is widely used in various scientific fields:
Chemistry: Used for labeling and detecting alkyne-containing molecules.
Biology: Employed in bioorthogonal labeling to study biomolecular interactions.
Medicine: Utilized in diagnostic imaging and tracking cellular processes.
Industry: Applied in the development of fluorescent probes and sensors
作用機序
The mechanism of action of ROX azide, 5-isomer involves its azide group reacting with alkyne groups to form a triazole linkage. This reaction is facilitated by either copper catalysis or strain-promoted conditions, leading to the formation of a stable, fluorescent product. The molecular targets are typically alkyne-containing biomolecules, and the pathways involved include Click Chemistry reactions .
類似化合物との比較
Similar Compounds
Alexa Fluor 568: Another red-emitting dye with similar applications in labeling and detection.
Rhodamine B: A widely used rhodamine dye with different functional groups.
Sulfo-Cyanine5: A water-soluble dye used for labeling amine-containing molecules
Uniqueness
ROX azide, 5-isomer stands out due to its high fluorescence quantum yield and the versatility of its azide group, which allows for efficient Click Chemistry reactions. This makes it particularly valuable for applications requiring stable and bright fluorescent labeling .
特性
分子式 |
C36H36N6O4 |
|---|---|
分子量 |
616.7 g/mol |
IUPAC名 |
5-(3-azidopropylcarbamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate |
InChI |
InChI=1S/C36H36N6O4/c37-40-39-13-5-12-38-35(43)23-10-11-24(27(20-23)36(44)45)30-28-18-21-6-1-14-41-16-3-8-25(31(21)41)33(28)46-34-26-9-4-17-42-15-2-7-22(32(26)42)19-29(30)34/h10-11,18-20H,1-9,12-17H2,(H-,38,43,44,45) |
InChIキー |
GJVOWDZTKGQEFY-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)NCCCN=[N+]=[N-])C(=O)[O-])CCC7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


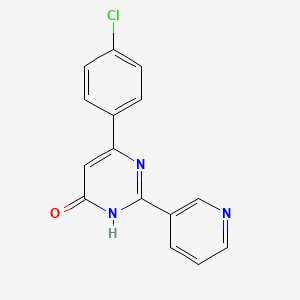
![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)
![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)
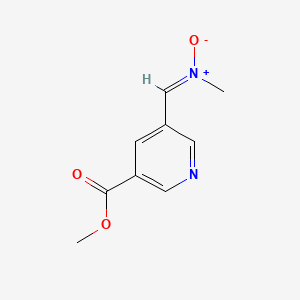
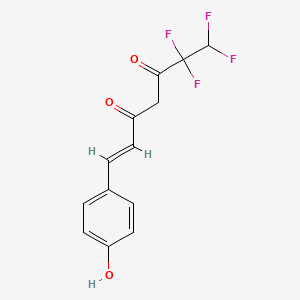
![[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B13723629.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13723632.png)
![N'-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13723636.png)
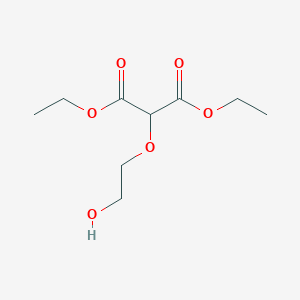
![Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13723643.png)
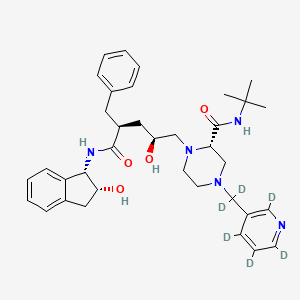
![(E)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13723656.png)
